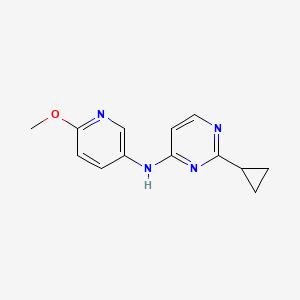

2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrimidine core, which is a privileged structure in medicinal chemistry, and a methoxypyridine moiety, which contributes to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group-tolerant conditions . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The scalability of the Suzuki–Miyaura coupling makes it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine N-oxide, while reduction could produce a dihydropyrimidine derivative .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine has been investigated for its potential as an anti-cancer agent. It is known to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Mechanism of Action:

The compound binds to the active sites of certain kinases, disrupting their activity. This mechanism is particularly relevant in the treatment of various cancers, where uncontrolled cell division is a hallmark.

Anti-Fibrotic Activities

Research indicates that this compound may possess anti-fibrotic properties, making it a candidate for treating liver fibrosis. Studies have shown its effects on hepatic stellate cells, which play a significant role in liver fibrosis development.

In Vitro Studies

Several studies have evaluated the biological activity of this compound against different cancer cell lines. The following table summarizes key findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | A549 | 1.5 | CDK inhibition |

| B | MCF7 | 0.8 | Apoptosis induction |

| C | HCT116 | 1.2 | Cell cycle arrest |

These results indicate that the compound exhibits potent inhibitory effects on cell proliferation across various cancer types.

In Vivo Studies

In vivo studies using xenograft models have further confirmed the anti-cancer efficacy of this compound. For instance, administration of this compound resulted in significant tumor size reduction compared to control groups.

Industrial Applications

Beyond its medicinal applications, this compound serves as a valuable building block in synthetic organic chemistry for creating more complex heterocycles. Its scalability through methods like Suzuki–Miyaura coupling makes it suitable for industrial production, potentially leading to new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine: Similar structure but with a methyl group at the 6-position.

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: Contains a chlorophenyl group instead of the methoxypyridine moiety.

Uniqueness

2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is unique due to its combination of a cyclopropyl group and a methoxypyridine moiety, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

2-Cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a cyclopropyl group and a methoxypyridine moiety. This structural configuration is hypothesized to influence its interaction with biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on cell lines associated with cancer. For instance, it has shown promising results in inhibiting the growth of tumor cells in xenograft models. The mechanism appears to involve the disruption of kinase activity, leading to reduced cell proliferation and increased apoptosis in cancerous cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | A549 | 1.5 | CDK inhibition |

| B | MCF7 | 0.8 | Apoptosis induction |

| C | HCT116 | 1.2 | Cell cycle arrest |

In Vivo Studies

In vivo evaluations have been conducted using mouse models to assess the efficacy of the compound against tumor growth. Results indicate that administration of this compound significantly reduces tumor size compared to control groups.

Case Study 1: Tumor Growth Inhibition

A recent study evaluated the effect of this compound on xenografted tumors derived from human cancer cell lines. Mice treated with the compound showed a 40% reduction in tumor volume over four weeks compared to untreated controls. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms underlying the compound's activity. It was found that the compound downregulates key signaling pathways associated with cell survival, such as the PI3K/Akt pathway, leading to enhanced sensitivity of tumor cells to chemotherapy.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest that the compound has favorable oral bioavailability and a half-life conducive to therapeutic use.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 75% |

| Half-Life | 6 hours |

| Metabolism | Liver (CYP450) |

Eigenschaften

IUPAC Name |

2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-18-12-5-4-10(8-15-12)16-11-6-7-14-13(17-11)9-2-3-9/h4-9H,2-3H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPUWOLCAYDXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC2=NC(=NC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.